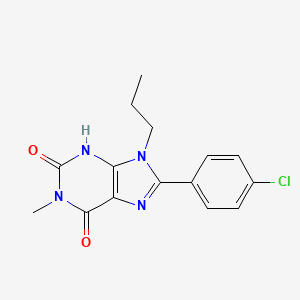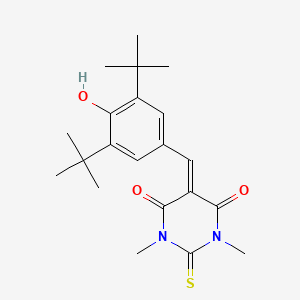
8-(4-chlorophenyl)-1-methyl-9-propyl-3,9-dihydro-1H-purine-2,6-dione
Übersicht
Beschreibung
8-(4-chlorophenyl)-1-methyl-9-propyl-3,9-dihydro-1H-purine-2,6-dione, also known as CPMP, is a purine derivative that has shown potential in various scientific research applications. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In
Wirkmechanismus
The exact mechanism of action of 8-(4-chlorophenyl)-1-methyl-9-propyl-3,9-dihydro-1H-purine-2,6-dione is not fully understood. However, it has been reported to act as an adenosine receptor antagonist, specifically targeting the A1 and A2A subtypes. This compound has also been reported to inhibit the activity of cyclic AMP phosphodiesterase, which can lead to increased levels of cyclic AMP in the brain.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. It has been shown to enhance cognitive function and memory in animal models. This compound has also been reported to have anti-inflammatory and analgesic effects. In addition, this compound has been shown to increase cerebral blood flow and oxygen consumption in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
8-(4-chlorophenyl)-1-methyl-9-propyl-3,9-dihydro-1H-purine-2,6-dione has several advantages for lab experiments. It is relatively easy to synthesize and has been reported to have good stability. This compound has also been shown to have low toxicity in animal models. However, there are some limitations to using this compound in lab experiments. It has been reported to have poor solubility in water, which can limit its use in some experiments. In addition, the exact mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the study of 8-(4-chlorophenyl)-1-methyl-9-propyl-3,9-dihydro-1H-purine-2,6-dione. One potential direction is to further investigate its neuroprotective effects and potential application in the treatment of neurodegenerative diseases. Another direction is to explore its potential as a lead compound for the development of new drugs. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
In conclusion, this compound is a purine derivative that has shown potential in various scientific research applications. It can be synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. This compound has several potential future directions for research, including its application in the treatment of neurodegenerative diseases and its potential as a lead compound for the development of new drugs.
Wissenschaftliche Forschungsanwendungen
8-(4-chlorophenyl)-1-methyl-9-propyl-3,9-dihydro-1H-purine-2,6-dione has been studied for its potential application in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. It has been reported to have neuroprotective effects and can enhance cognitive function and memory. This compound has also been studied for its potential application in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. In pharmacology, this compound has been reported to have anti-inflammatory and analgesic effects. In medicinal chemistry, this compound has been studied for its potential as a lead compound for the development of new drugs.
Eigenschaften
IUPAC Name |
8-(4-chlorophenyl)-1-methyl-9-propyl-3H-purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O2/c1-3-8-20-12(9-4-6-10(16)7-5-9)17-11-13(20)18-15(22)19(2)14(11)21/h4-7H,3,8H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRRCMBVKRFSHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C(=O)N(C(=O)N2)C)N=C1C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00314412 | |
| Record name | NSC282737 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00314412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61080-35-1 | |
| Record name | NSC282737 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282737 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC282737 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00314412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-methoxyphenyl)-5-[(3-methyl-2-thienyl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3924098.png)
![7-hydroxy-4-methyl-8-[(4-methyl-1-piperazinyl)methyl]-2H-chromen-2-one](/img/structure/B3924105.png)
![2-[4-phenyl-1-(pyridin-3-ylmethyl)-1H-imidazol-5-yl]benzoic acid](/img/structure/B3924114.png)
![N-{4-[(4-ethoxy-3-nitrobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B3924129.png)
![N-[2-(3,5-dimethylphenoxy)ethyl]-3-fluoro-N,5-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B3924130.png)
![2-(4-{[1-(2-chlorophenyl)-1H-pyrazol-4-yl]methyl}-1-cyclohexyl-2-piperazinyl)ethanol](/img/structure/B3924141.png)
![N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-6-methoxypyrimidin-4-amine](/img/structure/B3924146.png)

![N-{[(4-butylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B3924157.png)
![2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methoxy]-2-oxoethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate](/img/structure/B3924172.png)
![1-(3-chlorophenyl)-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3924173.png)
![[1-{[3-(2,5-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-3-(3-methoxybenzyl)-3-piperidinyl]methanol](/img/structure/B3924181.png)
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-4-(1H-1,2,4-triazol-1-yl)butanamide](/img/structure/B3924185.png)
![N-(2-chloro-4-{[(2-methoxyphenyl)acetyl]amino}phenyl)propanamide](/img/structure/B3924193.png)